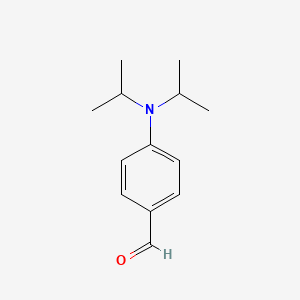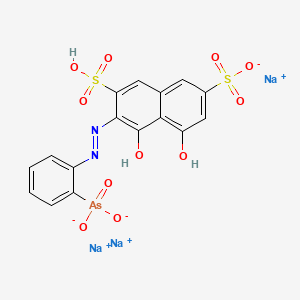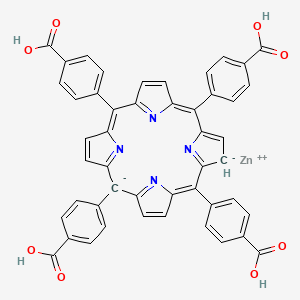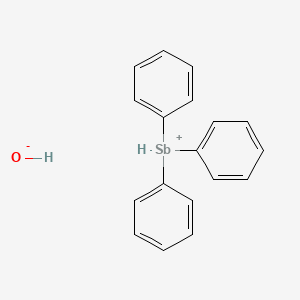
Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that features a unique combination of indole, triazole, and thioester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the 3-position.
Triazole Ring Formation: The functionalized indole is then reacted with a suitable azide to form the triazole ring.
Thioester Formation: The triazole-indole intermediate is then reacted with a thiol and a propanoate ester to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.
Reduction: Reduction reactions can also occur, especially targeting the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the indole and triazole rings.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted thioester derivatives.
Applications De Recherche Scientifique
Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, modulating their activity. The thioester group can also participate in covalent bonding with target proteins, leading to changes in their function.
Comparaison Avec Des Composés Similaires
- Methyl 2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate
- Methyl 2-((5-(1H-indol-3-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
Comparison:
- Structural Differences: The main differences lie in the substitution patterns on the triazole ring.
- Unique Properties: Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is unique due to the presence of the m-tolyl group, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C21H20N4O2S |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
methyl 2-[[5-(1H-indol-3-yl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C21H20N4O2S/c1-13-7-6-8-15(11-13)25-19(17-12-22-18-10-5-4-9-16(17)18)23-24-21(25)28-14(2)20(26)27-3/h4-12,14,22H,1-3H3 |
Clé InChI |
FHHRLAXFWHEUJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C(=O)OC)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)
![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)



![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)



![4-(4-{4-[5-(Trifluoromethyl)-2-pyridinyl]benzyl}piperazino)benzenecarbonitrile](/img/structure/B12509344.png)

